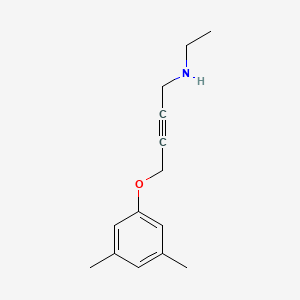
4-(3,5-dimethylphenoxy)-N-ethyl-2-butyn-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3,5-dimethylphenoxy)-N-ethyl-2-butyn-1-amine, also known as A-834,735, is a novel compound that has gained attention in the scientific community for its potential applications in research. This compound is a selective antagonist of the dopamine D3 receptor and has shown promising results in preclinical studies.
Mechanism of Action
4-(3,5-dimethylphenoxy)-N-ethyl-2-butyn-1-amine is a selective antagonist of the dopamine D3 receptor, which is primarily expressed in the mesolimbic reward pathway. By blocking the activity of this receptor, 4-(3,5-dimethylphenoxy)-N-ethyl-2-butyn-1-amine reduces the reinforcing effects of drugs of abuse and may help to prevent relapse in individuals with addiction. Additionally, 4-(3,5-dimethylphenoxy)-N-ethyl-2-butyn-1-amine may modulate dopamine neurotransmission in other areas of the brain, which could have implications for the treatment of psychiatric disorders.
Biochemical and Physiological Effects:
4-(3,5-dimethylphenoxy)-N-ethyl-2-butyn-1-amine has been shown to reduce drug-seeking behavior in animal models of addiction, suggesting that it may have potential therapeutic applications in the treatment of substance use disorders. Additionally, 4-(3,5-dimethylphenoxy)-N-ethyl-2-butyn-1-amine has been shown to modulate dopamine neurotransmission in the brain, which could have implications for the treatment of psychiatric disorders such as schizophrenia.
Advantages and Limitations for Lab Experiments
One advantage of 4-(3,5-dimethylphenoxy)-N-ethyl-2-butyn-1-amine is its selectivity for the dopamine D3 receptor, which allows for targeted modulation of dopamine neurotransmission. However, one limitation of this compound is its relatively low potency, which may limit its effectiveness in certain experimental paradigms.
Future Directions
Future research on 4-(3,5-dimethylphenoxy)-N-ethyl-2-butyn-1-amine could focus on improving its potency and selectivity, as well as exploring its potential applications in the treatment of other psychiatric disorders. Additionally, further studies could investigate the underlying mechanisms of 4-(3,5-dimethylphenoxy)-N-ethyl-2-butyn-1-amine's effects on dopamine neurotransmission and its potential interactions with other neurotransmitter systems.
Synthesis Methods
The synthesis of 4-(3,5-dimethylphenoxy)-N-ethyl-2-butyn-1-amine involves several steps, including the reaction of 3,5-dimethylphenol with ethyl bromoacetate to form 3,5-dimethylphenyl 2-bromoethyl ether. This intermediate is then reacted with propargylamine to form 4-(3,5-dimethylphenoxy)-N-prop-2-yn-1-amine, which is subsequently reacted with ethyl iodide to yield 4-(3,5-dimethylphenoxy)-N-ethyl-2-butyn-1-amine.
Scientific Research Applications
4-(3,5-dimethylphenoxy)-N-ethyl-2-butyn-1-amine has been primarily studied for its potential applications in the treatment of drug addiction and psychiatric disorders. It has been shown to reduce drug-seeking behavior in animal models of addiction and may have therapeutic potential for the treatment of cocaine and methamphetamine addiction. Additionally, 4-(3,5-dimethylphenoxy)-N-ethyl-2-butyn-1-amine may have applications in the treatment of schizophrenia and other psychiatric disorders, as it has been shown to modulate dopamine neurotransmission.
properties
IUPAC Name |
4-(3,5-dimethylphenoxy)-N-ethylbut-2-yn-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c1-4-15-7-5-6-8-16-14-10-12(2)9-13(3)11-14/h9-11,15H,4,7-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOHZLKFOSUQWIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC#CCOC1=CC(=CC(=C1)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,5-dimethylphenoxy)-N-ethylbut-2-yn-1-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{2-[2-(allyloxy)-5-bromophenyl]-1-cyanovinyl}benzonitrile](/img/structure/B4937452.png)
![2-{4-[3-(4-chlorophenoxy)benzyl]-1-piperazinyl}pyrimidine](/img/structure/B4937464.png)
![2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-[(2-ethylphenyl)amino]acrylonitrile](/img/structure/B4937477.png)
![ethyl 1-[4-(benzyloxy)benzyl]-3-piperidinecarboxylate](/img/structure/B4937484.png)
![4-[(4-ethoxyphenyl)amino]-2-methyl-3-(4-methylbenzyl)-4-oxobutanoic acid](/img/structure/B4937493.png)
![N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-1-naphthamide](/img/structure/B4937501.png)
![N-[3-(1H-1,2,3-benzotriazol-1-yl)propyl]-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4937509.png)
![N-(2,6-dimethylphenyl)-2-(2,4-dioxo-1-phenyl-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)acetamide](/img/structure/B4937516.png)
![2-[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide](/img/structure/B4937520.png)
![propyl 2-{[3-(2-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}butanoate](/img/structure/B4937525.png)
![N-methyl-N'-{2-[4-(3-nitrobenzoyl)-1-piperazinyl]ethyl}ethanediamide](/img/structure/B4937531.png)
![3-{1-[(1R*,2S*,4R*)-bicyclo[2.2.1]hept-5-en-2-ylcarbonyl]-4-piperidinyl}-N-(3-methoxyphenyl)propanamide](/img/structure/B4937548.png)
![5-(2-chlorophenyl)-3-phenyl-2-thioxo-2,3,5,6-tetrahydro[1,3]thiazolo[4,5-d]pyrimidin-7(4H)-one](/img/structure/B4937556.png)